4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps. One common synthetic route includes the reaction of 4-bromo-2-nitroaniline with 3-chlorobenzoyl chloride to form an intermediate, which is then reacted with 3,4-dimethoxybenzoic acid under specific conditions to yield the final product . The reaction conditions often require the use of catalysts and solvents to facilitate the process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, 4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-Bromo-2-(2-(3,4-dichlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate These compounds share similar structures but differ in the position and type of substituents, which can significantly affect their reactivity and applications.
Properties
CAS No. |
765904-54-9 |
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Molecular Formula |
C23H18BrClN2O5 |
Molecular Weight |
517.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H18BrClN2O5/c1-30-20-8-6-15(12-21(20)31-2)23(29)32-19-9-7-17(24)10-16(19)13-26-27-22(28)14-4-3-5-18(25)11-14/h3-13H,1-2H3,(H,27,28)/b26-13+ |
InChI Key |
ZZWACWHHFCRVQT-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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